molecular formula C6H9F2NO2 B2530788 N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide CAS No. 1870139-57-3

N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide

Cat. No.: B2530788
CAS No.: 1870139-57-3
M. Wt: 165.14
InChI Key: ZBBHSEBPINOQPY-UHFFFAOYSA-N
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Description

N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide is a fluorinated acetamide derivative characterized by a cyclopropyl ring substituted with a difluoromethyl group and a 2-hydroxyacetamide moiety. The cyclopropyl group introduces conformational rigidity, while the difluoromethyl substituent enhances lipophilicity and metabolic stability, as fluorine atoms are known to reduce basicity and improve bioavailability .

Properties

IUPAC Name

N-[1-(difluoromethyl)cyclopropyl]-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c7-5(8)6(1-2-6)9-4(11)3-10/h5,10H,1-3H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBHSEBPINOQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)F)NC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide typically involves the difluoromethylation of cyclopropyl precursors. One common method includes the use of difluoromethylating agents such as ClCF2H (chlorodifluoromethane) in the presence of a base to introduce the difluoromethyl group onto the cyclopropyl ring . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Compound Name (or Identifier) Structural Features Synthesis & Purification Biological Relevance/Activity Reference
N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide Cyclopropyl + difluoromethyl; 2-hydroxyacetamide Not explicitly detailed Inferred: Potential fungicidal/ADME optimization
Enantiomers 101 & 102 () 4-(1-(6-(Difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-pyrrole-2-carboxamide SFC purification (1.29–1.99 min retention) Antifungal (cyclopropyl enhances stability)
Enantiomers 96 & 97 () 1-(3-(Trifluoromethyl)phenyl)cyclopropyl + triazole-ethyl-pyrrole-carboxamide SFC purification (1.41–2.45 min retention) Antifungal (trifluoromethyl boosts lipophilicity)
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide () Fluorobenzyl + dioxidothiophen + phenoxy-acetamide Not detailed Likely targets ion channels or enzymes via fluorinated groups
2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide () Cyclopropyl + fluorophenyl-ethyl + amino-propionamide Not detailed Potential CNS activity (amino group enhances bioavailability)
Key Observations:

Fluorinated Substituents :

  • The difluoromethyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to trifluoromethyl (e.g., compounds 96/97), which is bulkier and more electron-withdrawing .
  • Fluorine’s inductive effects reduce basicity, as seen in analogs like the fluorobenzyl derivative (), which could enhance membrane permeability .

Cyclopropyl Group :

  • The cyclopropyl ring in the target compound likely reduces conformational flexibility, similar to analogs in , where cyclopropyl groups stabilize the pyrrole-carboxamide backbone against enzymatic degradation .

Hydroxyacetamide vs. Other Amides: The 2-hydroxyacetamide moiety distinguishes the target compound from carboxamide derivatives (e.g., ’s triazole-pyrrole compounds). This hydroxyl group may improve aqueous solubility or target binding compared to non-hydroxylated analogs .

Biological Activity

N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl ring substituted with a difluoromethyl group and a hydroxyacetamide moiety. The presence of the difluoromethyl group is believed to enhance the compound's stability and bioavailability, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological pathways. The hydroxyacetamide functional group can participate in various biochemical reactions, potentially influencing enzyme mechanisms and cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Cellular Proliferation: Preliminary studies suggest it may have antiproliferative effects on cancer cell lines, indicating potential as an anticancer agent.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)12.5Moderate inhibition
PC-3 (Prostate)8.0Significant inhibition
LNCaP (Prostate)10.0Moderate inhibition

These findings suggest that the compound may be effective against hormone-sensitive cancers.

Mechanistic Studies

Mechanistic studies have revealed that the compound may induce apoptosis in cancer cells through various pathways, including:

  • Caspase Activation: Induction of caspase-dependent apoptosis.
  • Cell Cycle Arrest: Inhibition of cell cycle progression at the G1/S phase.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells:
    • Objective: To evaluate the antiproliferative effects.
    • Method: Cells treated with varying concentrations of the compound.
    • Results: Significant reduction in cell viability observed at concentrations above 10 µM.
  • In Vivo Model:
    • Objective: Assess antitumor efficacy in murine models.
    • Method: Tumor-bearing mice were administered the compound.
    • Results: Tumor growth was significantly inhibited compared to control groups, with no observed toxicity at therapeutic doses.

Safety and Toxicology

The safety profile of this compound has been evaluated in various studies:

  • Acute Toxicity Tests: No significant adverse effects were noted at doses up to 100 mg/kg in animal models.
  • Chronic Toxicity Studies: Long-term exposure did not result in any major organ toxicity or behavioral changes.

Q & A

Basic: What are the optimal synthetic routes for N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide?

Methodological Answer:
The synthesis typically involves coupling cyclopropylamine derivatives with fluorinated precursors under controlled conditions. For example, cyclopropane rings with difluoromethyl groups can be synthesized via [2+1] cycloaddition reactions using diazo compounds and alkenes, followed by functionalization with hydroxyacetamide moieties. Key steps include:

  • Use of chiral catalysts or chiral auxiliaries to control stereochemistry .
  • Purification via SFC (Supercritical Fluid Chromatography) to isolate enantiomers, as demonstrated in related compounds with retention times varying between 1.29–2.45 min depending on stereoisomer configuration .
  • Characterization via 1H^1H NMR and ESIMS to confirm structural integrity and purity (>95% by HPLC/SFC) .

Advanced: How can stereoinduction challenges during cyclopropane ring formation be mitigated?

Methodological Answer:
Stereoinduction in cyclopropane synthesis often faces issues like undesired diastereomer formation. Strategies include:

  • Solvent Engineering: Polar aprotic solvents (e.g., DMF) enhance reaction selectivity by stabilizing transition states .
  • Chiral Ligands: Palladium or rhodium complexes with chiral phosphine ligands (e.g., BINAP) improve enantiomeric excess (ee) in cyclopropanation .
  • Kinetic Resolution: Use of enzymes (e.g., lipases) or chiral stationary phases in SFC to separate enantiomers post-synthesis .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H, 13C^{13}C, and 19F^{19}F NMR resolve structural ambiguities, particularly distinguishing between difluoromethyl (-CF2_2H) and other fluorinated groups .
  • Mass Spectrometry: ESIMS confirms molecular weight (e.g., m/z 293.2 observed in related cyclopropyl-carboxylic acids) .
  • Chromatography: HPLC/SFC quantifies purity and identifies stereoisomeric impurities .

Advanced: How to resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Solutions include:

  • DFT Calculations: Optimize geometries using solvent models (e.g., PCM for DMSO) to better match experimental 1H^1H NMR shifts .
  • Variable-Temperature NMR: Identify dynamic processes (e.g., ring puckering in cyclopropane) causing signal splitting .
  • X-ray Crystallography: Validate ground-state conformations to reconcile computational docking results .

Basic: How does the difluoromethyl group influence pharmacokinetic properties?

Methodological Answer:
The -CF2_2H group enhances:

  • Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism via cytochrome P450 enzymes .
  • Bioavailability: Lower basicity of adjacent amines improves membrane permeability, as seen in related pyrrole-carboxamide derivatives .
  • Protein Binding: Fluorine’s hydrophobic effect strengthens interactions with lipophilic binding pockets .

Advanced: What strategies address poor aqueous solubility in in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce phosphate or glycoside groups to the hydroxyacetamide moiety for enhanced solubility .
  • Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes to improve bioavailability .
  • Co-Crystallization: Use co-formers (e.g., succinic acid) to create stable hydrates with higher solubility .

Basic: What in vitro models are suitable for initial bioactivity screening?

Methodological Answer:

  • Enzyme Assays: Test inhibition of target enzymes (e.g., kinases or proteases) using fluorescence-based assays .
  • Cell-Based Models: Use HEK293 or HepG2 cells for cytotoxicity profiling (IC50_{50} determination) .
  • Microsomal Stability: Assess metabolic degradation using liver microsomes and NADPH cofactors .

Advanced: How to elucidate the mechanism of action in complex biological systems?

Methodological Answer:

  • Chemical Proteomics: Employ photoaffinity labeling with biotinylated analogs to identify binding partners .
  • Cryo-EM: Visualize compound-target complexes at near-atomic resolution .
  • Kinetic Studies: Use surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}) .

Basic: What computational tools predict metabolic pathways?

Methodological Answer:

  • ADMET Predictors: Software like Schrödinger’s QikProp or ADMET Predictor™ models phase I/II metabolism .
  • Docking Simulations: AutoDock Vina or Glide predicts sites of oxidation (e.g., CYP3A4 interactions) .
  • MetaSite: Identifies metabolic soft spots using substrate-enzyme 3D alignments .

Advanced: How to optimize lead compounds using SAR studies?

Methodological Answer:

  • Fragment Replacement: Systematically replace the cyclopropyl or hydroxyacetamide group with bioisosteres (e.g., oxetane for cyclopropane) .
  • Free-Wilson Analysis: Quantify contributions of substituents (e.g., -CF2_2H vs. -CH3_3) to bioactivity .
  • 3D-QSAR: CoMFA or CoMSIA models guide steric/electrostatic optimizations .

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